Physicochemical Differentiation: Melting Point Comparison with Unsubstituted Parent Phenylacetylurea
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- exhibits a melting point of 250–252 °C (measured in water as solvent) [1], which is substantially elevated relative to the unsubstituted parent phenylacetylurea (phenacemide), reported to melt at 214–216 °C [2]. This approximately 36 °C increase in melting point is attributable to enhanced intermolecular hydrogen bonding and dipole-dipole interactions conferred by the para-nitro group, resulting in greater crystal lattice stability.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 250–252 °C |
| Comparator Or Baseline | Phenylacetylurea (phenacemide): 214–216 °C |
| Quantified Difference | ~36 °C higher melting point |
| Conditions | Target compound: water solvent [1]; Comparator: literature reported [2] |
Why This Matters
The substantially elevated melting point directly impacts solid-state handling, formulation considerations, and thermal stability in storage and reaction conditions.
- [1] Molaid Chemical Database. N-氨基甲酰基-2-(4-硝基苯基)乙酰胺 | 5430-75-1. Melting Point: 250-252 °C (Solv: water). View Source
- [2] PubChem. Compound Summary: Phenacemide. CID 4753. Melting Point: 214-216 °C. View Source
